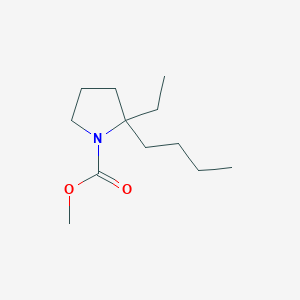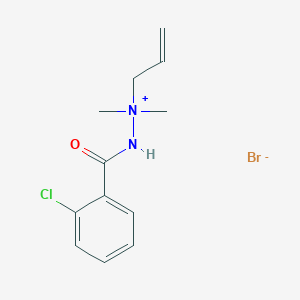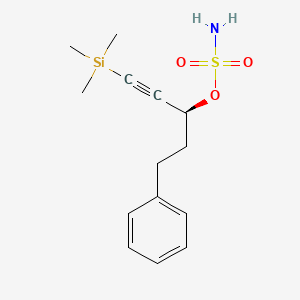
Sulfamic acid, (1S)-1-(2-phenylethyl)-3-(trimethylsilyl)-2-propynyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfamic acid, (1S)-1-(2-phenylethyl)-3-(trimethylsilyl)-2-propynyl ester is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a sulfamic acid ester group, a phenylethyl group, and a trimethylsilyl-propynyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfamic acid, (1S)-1-(2-phenylethyl)-3-(trimethylsilyl)-2-propynyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of sulfamic acid with (1S)-1-(2-phenylethyl)-3-(trimethylsilyl)-2-propynyl alcohol under acidic conditions to form the ester linkage. The reaction conditions often require the use of a dehydrating agent, such as thionyl chloride or phosphorus oxychloride, to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of flow microreactor systems has been shown to enhance the synthesis of similar esters by providing better control over reaction parameters and reducing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Sulfamic acid, (1S)-1-(2-phenylethyl)-3-(trimethylsilyl)-2-propynyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the use of strong nucleophiles, such as organolithium or Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.
Scientific Research Applications
Sulfamic acid, (1S)-1-(2-phenylethyl)-3-(trimethylsilyl)-2-propynyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules with multiple functional groups.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein modifications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of sulfamic acid, (1S)-1-(2-phenylethyl)-3-(trimethylsilyl)-2-propynyl ester involves its interaction with molecular targets through its functional groups. The sulfamic acid ester group can participate in hydrogen bonding and electrostatic interactions, while the phenylethyl and trimethylsilyl-propynyl moieties contribute to hydrophobic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Sulfamic acid esters: These compounds share the sulfamic acid ester group but differ in their substituents.
Phenylethyl derivatives: Compounds with a phenylethyl group exhibit similar hydrophobic interactions.
Trimethylsilyl-propynyl esters: These esters have similar structural features but may differ in their reactivity and applications.
Uniqueness
Sulfamic acid, (1S)-1-(2-phenylethyl)-3-(trimethylsilyl)-2-propynyl ester is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.
Properties
CAS No. |
648918-52-9 |
|---|---|
Molecular Formula |
C14H21NO3SSi |
Molecular Weight |
311.47 g/mol |
IUPAC Name |
[(3S)-5-phenyl-1-trimethylsilylpent-1-yn-3-yl] sulfamate |
InChI |
InChI=1S/C14H21NO3SSi/c1-20(2,3)12-11-14(18-19(15,16)17)10-9-13-7-5-4-6-8-13/h4-8,14H,9-10H2,1-3H3,(H2,15,16,17)/t14-/m0/s1 |
InChI Key |
SUZBXGWTPVVUGI-AWEZNQCLSA-N |
Isomeric SMILES |
C[Si](C)(C)C#C[C@H](CCC1=CC=CC=C1)OS(=O)(=O)N |
Canonical SMILES |
C[Si](C)(C)C#CC(CCC1=CC=CC=C1)OS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


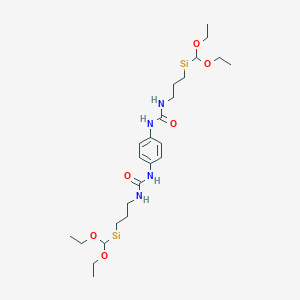

![Phenol, 2-[1-[(5-hydroxypentyl)amino]ethyl]-](/img/structure/B12610594.png)
![3-Furancarboxylic acid, 2-[2-(cyclohexylamino)-2-oxoethyl]-5-methyl-](/img/structure/B12610600.png)
![1-Ethynyl-2-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B12610614.png)
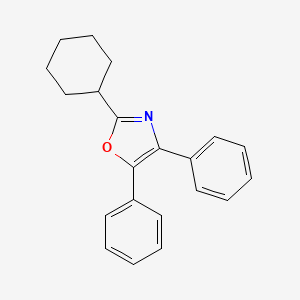
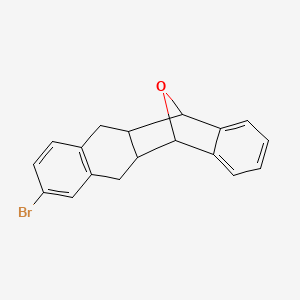
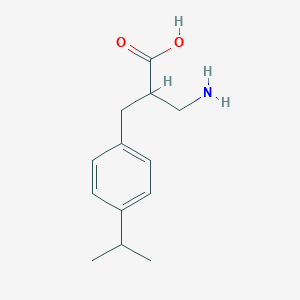
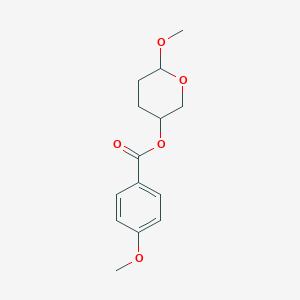
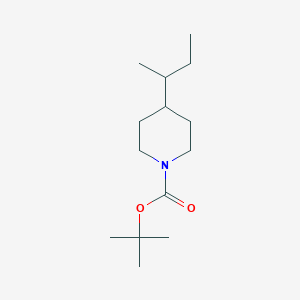
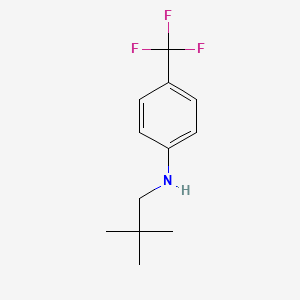
![2,2'-Sulfanediylbis{5-[(2,4,6-trimethylphenyl)sulfanyl]thiophene}](/img/structure/B12610649.png)
